molecular formula C19H24N2O4S B4591693 N-(2,3-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide

N-(2,3-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide

Cat. No.: B4591693
M. Wt: 376.5 g/mol
InChI Key: UELOITBKLZTQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.14567842 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Toxicokinetics of Urinary Metabolites

Research on N,N-dimethylacetamide (DMA), a solvent used in the textile and plastics industry, explores the toxicokinetics of its major urinary metabolites, including S-(acetamidomethyl)mercapturic acid (AMMA). This study indicates the value of AMMA as a biomarker for occupational exposure to DMA, suggesting the potential for similar compounds to serve as biomarkers in related contexts (Princivalle, Pasini, & Perbellini, 2010).

Environmental Contaminants and Human Exposure

Alkylphenols (APs) are environmental contaminants with endocrine-disrupting activities. The study on nonylphenol and octylphenol residues in human adipose tissue highlights concerns about human exposure to such compounds, potentially including metabolites or derivatives of the queried chemical (Lopez-Espinosa et al., 2009).

Liver Toxicity and Biological Monitoring

Research focusing on the biological monitoring of workers exposed to dimethylacetamide (DMAC) in acrylic fiber manufacturing assesses liver toxicity and exposure levels. This study suggests the importance of monitoring for substances that may have hepatotoxic effects, relevant to understanding the safety profiles of various chemicals (Spies et al., 1995).

Pharmacokinetics in Different Populations

The pharmacokinetics of intravenous paracetamol (acetaminophen) in elderly patients provides insights into how different populations metabolize drugs, which could be relevant for studying the metabolism of the queried compound in various demographic groups (Liukas et al., 2011).

Drug-Induced Eczematous Eruptions

A case study on an eczematous drug eruption caused by methylsulfonylmethane (MSM) sheds light on the cutaneous effects of certain compounds, suggesting potential dermatological considerations for related chemicals (Kim et al., 2016).

Occupational Exposure and Metabolite Identification

Studies on occupational exposure to N,N-dimethylacetamide, with the identification of new metabolites, underscore the significance of understanding exposure levels and metabolite profiles for safety assessments and biomonitoring efforts (Perbellini, Princivalle, Caivano, & Montagnani, 2003).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[4-[[methyl(methylsulfonyl)amino]methyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-14-6-5-7-18(15(14)2)20-19(22)13-25-17-10-8-16(9-11-17)12-21(3)26(4,23)24/h5-11H,12-13H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELOITBKLZTQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)CN(C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.